molecular formula C16H23NO3S B6967714 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide

4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide

Cat. No.: B6967714
M. Wt: 309.4 g/mol
InChI Key: OURDYEYOWJJEBC-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes an acetyl group, a cycloheptyloxyethyl side chain, and a thiophene ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The acetyl and cycloheptyloxyethyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyloxyethyl side chain is particularly rare among thiophene derivatives, potentially offering unique interactions and applications .

Properties

IUPAC Name

4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(18)13-10-15(21-11-13)16(19)17-8-9-20-14-6-4-2-3-5-7-14/h10-11,14H,2-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDYEYOWJJEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)NCCOC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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